molecular formula C8H9ClN2 B1492107 (E)-4-(but-2-en-2-yl)-6-chloropyrimidine CAS No. 2089528-24-3

(E)-4-(but-2-en-2-yl)-6-chloropyrimidine

Cat. No. B1492107
CAS RN: 2089528-24-3
M. Wt: 168.62 g/mol
InChI Key: WUVVRZYRUQFRQR-ZZXKWVIFSA-N
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Description

“(E)-4-(but-2-en-2-yl)-6-chloropyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocycles characterized by a ring structure composed of four carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through electrophilic aromatic substitution . This is a common reaction in synthetic organic chemistry, where an electrophile replaces a group in an aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “(E)-4-(but-2-en-2-yl)” part suggests a but-2-ene group attached to the 4th position of the pyrimidine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds often undergo electrophilic aromatic substitution . This involves the reaction of an aromatic compound with an electrophile, leading to the substitution of a hydrogen atom in the aromatic ring with the electrophile .

Scientific Research Applications

Photolyase Enzyme Activity

  • DNA Repair : Pyrimidine photoproducts, including those similar in structure to (E)-4-(but-2-en-2-yl)-6-chloropyrimidine, have been studied in the context of DNA repair mechanisms. A study by Kim et al. (1994) investigates the photolyase enzyme's ability to repair DNA damage caused by UV radiation, specifically targeting pyrimidine photoproducts (Kim et al., 1994).

Optical Materials

  • Nonlinear Optical Properties : Research by Hussain et al. (2020) explores the nonlinear optical (NLO) properties of thiopyrimidine derivatives, highlighting the significance of the pyrimidine ring in developing materials with potential applications in medicine and nonlinear optics (Hussain et al., 2020).

Supramolecular Chemistry

  • Hydrogen Bonding and Dimerization : Beijer et al. (1998) delve into the strong dimerization capabilities of ureidopyrimidones via quadruple hydrogen bonding, showcasing the pyrimidine unit's utility in building supramolecular structures (Beijer et al., 1998).

Organic Light Emitting Diodes (OLEDs)

  • Electroluminescent Materials : Chang et al. (2013) report on the development of sky-blue-emitting Ir(III) phosphors using pyrimidine chelates, demonstrating their application in high-performance OLEDs. This work illustrates the potential of pyrimidine derivatives in creating advanced optoelectronic devices (Chang et al., 2013).

Pharmaceutical Applications

  • Antimicrobial Activity : Donkor et al. (1995) synthesize and evaluate the antimicrobial activities of pyrido[2,3-d]pyrimidines, providing insights into the therapeutic potential of pyrimidine derivatives (Donkor et al., 1995).

Mechanism of Action

The mechanism of action for this compound is not known without more specific context. If it’s used as a drug, the mechanism would depend on the target in the body. If it’s used in a chemical reaction, the mechanism would depend on the other reactants and conditions .

Future Directions

The future directions for this compound would depend on its applications. It could be the subject of further study in medicinal chemistry if it has biological activity, or it could be used in the synthesis of other compounds .

properties

IUPAC Name

4-[(E)-but-2-en-2-yl]-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h3-5H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVVRZYRUQFRQR-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(but-2-en-2-yl)-6-chloropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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